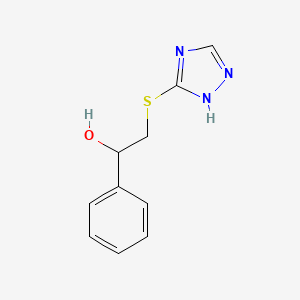

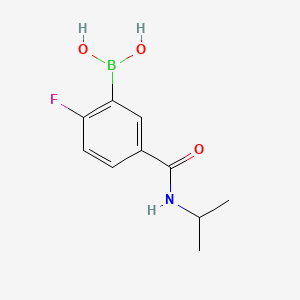

![molecular formula C7H8BNO2 B1461980 Acide [(E)-2-(3-pyridinyl)vinyl]boronique CAS No. 352525-93-0](/img/structure/B1461980.png)

Acide [(E)-2-(3-pyridinyl)vinyl]boronique

Vue d'ensemble

Description

“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules . They are often used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . For example, the cross-coupling reaction of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds can be carried out in the presence of PdCl2 (PPh3)2-2PPh3 (3 mol%) and KOPh in toluene or K2CO3 in dioxane for the synthesis of cyclic and acyclic β-boryl-α,β-unsaturated esters, amides, and ketones .

Molecular Structure Analysis

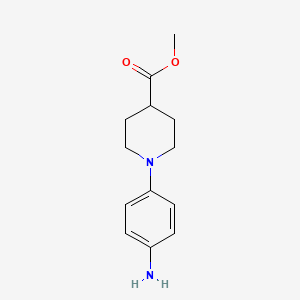

The molecular structure of “[(E)-2-(3-Pyridinyl)vinyl]boronic acid” can be represented by the empirical formula C7H8BNO2 .

Chemical Reactions Analysis

Boronic acids, such as “[(E)-2-(3-Pyridinyl)vinyl]boronic acid”, can participate in various chemical reactions. For instance, they can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction to prepare pyridine substituted pyridinium N-(2′-azinyl)aminides .

Physical And Chemical Properties Analysis

“[(E)-2-(3-Pyridinyl)vinyl]boronic acid” is a solid compound . Its molecular weight is 122.92 .

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce dérivé d'acide boronique est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour la création de liaisons carbone-carbone, une étape indispensable dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.

Développement de capteurs pour les diols et les bases de Lewis

En raison de sa capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce composé est instrumental dans le développement de capteurs pour ces substances . Ces capteurs peuvent être utilisés dans des dosages homogènes et des systèmes de détection hétérogènes.

Marquage biologique et manipulation des protéines

L'interaction des acides boroniques avec les diols s'étend également au marquage biologique et à la manipulation des protéines . Ce composé peut être utilisé pour modifier les protéines ou marquer les cellules, ce qui est crucial pour comprendre les processus biologiques et développer des interventions thérapeutiques.

Développement de thérapies

Les acides boroniques et leurs dérivés jouent un rôle important dans le développement d'agents thérapeutiques . Ils sont impliqués dans la synthèse d'inhibiteurs enzymatiques et de kinases, ainsi que d'antagonistes des récepteurs, qui sont essentiels dans le traitement de diverses maladies.

Électrophorèse des molécules glyquées

Ce composé est utilisé dans l'électrophorèse des molécules glyquées . Cette application est particulièrement importante dans le domaine de la recherche sur le diabète, où la surveillance des niveaux d'hémoglobine glyquée est cruciale.

Synthèse de polymères et de microparticules

Les acides boroniques sont utilisés comme éléments de construction dans la synthèse de polymères et de microparticules . Ces matériaux ont des applications dans les méthodes analytiques, les systèmes de libération contrôlée et le développement de systèmes de libération d'insuline.

Mécanisme D'action

Orientations Futures

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

Analyse Biochimique

Biochemical Properties

[(E)-2-(3-Pyridinyl)vinyl]boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site of the enzyme. The boronic acid group in [(E)-2-(3-Pyridinyl)vinyl]boronic acid can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in the enzyme’s active site, leading to inhibition of enzyme activity . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups .

Cellular Effects

[(E)-2-(3-Pyridinyl)vinyl]boronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases . This inhibition can lead to alterations in downstream signaling events, affecting gene expression and cellular responses. Furthermore, [(E)-2-(3-Pyridinyl)vinyl]boronic acid has been reported to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of [(E)-2-(3-Pyridinyl)vinyl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site of the enzyme and forming a boronate complex with the hydroxyl groups of serine or threonine residues . This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that [(E)-2-(3-Pyridinyl)vinyl]boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation . The degradation products of this compound may also have biological activity, which can complicate the interpretation of long-term effects.

Dosage Effects in Animal Models

The effects of [(E)-2-(3-Pyridinyl)vinyl]boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

[(E)-2-(3-Pyridinyl)vinyl]boronic acid is involved in various metabolic pathways, particularly those related to enzyme inhibition and metabolic regulation. This compound can interact with enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of [(E)-2-(3-Pyridinyl)vinyl]boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can bind to intracellular proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects on cellular function.

Subcellular Localization

[(E)-2-(3-Pyridinyl)vinyl]boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, [(E)-2-(3-Pyridinyl)vinyl]boronic acid can be directed to the nucleus by interacting with nuclear localization signals on transcription factors and other nuclear proteins . Additionally, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism .

Propriétés

IUPAC Name |

[(E)-2-pyridin-3-ylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6,10-11H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLMUYDNWFCHOD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

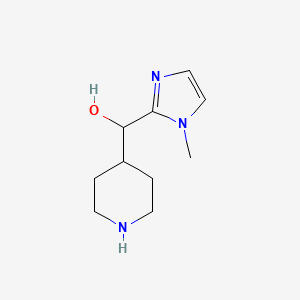

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)